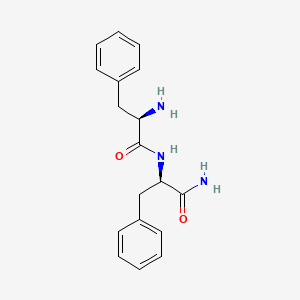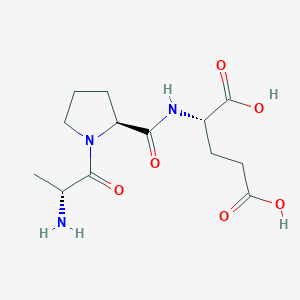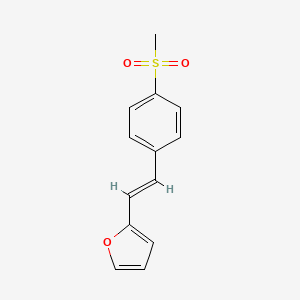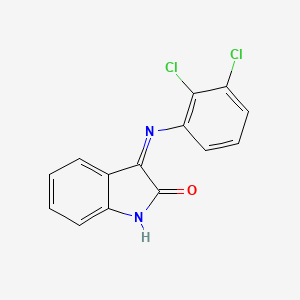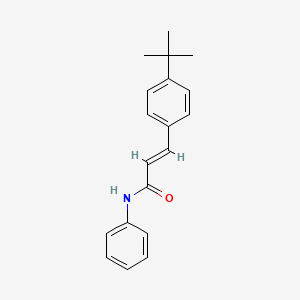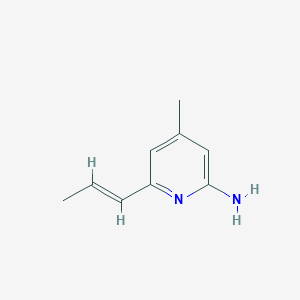
(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a thiophene ring attached to a vinyl group, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide typically involves the following steps:
Formation of the Vinylthiophene Intermediate: This step involves the reaction of thiophene with a vinyl halide under basic conditions to form the vinylthiophene intermediate.
Coupling with Benzenesulfonamide: The vinylthiophene intermediate is then coupled with benzenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Furan-2-yl)vinyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
4-(2-(Pyridin-3-yl)vinyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can enhance its activity as an enzyme inhibitor. The thiophene ring’s electron-rich nature can improve binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C12H11NO2S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-[(E)-2-thiophen-3-ylethenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11NO2S2/c13-17(14,15)12-5-3-10(4-6-12)1-2-11-7-8-16-9-11/h1-9H,(H2,13,14,15)/b2-1+ |
InChI Key |
JQHQATMSMAURMY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CSC=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


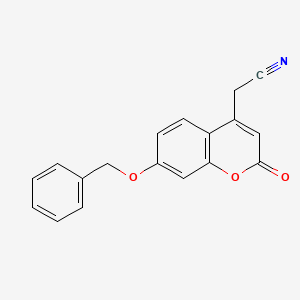


![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)
